molecular formula C8H9IO B13946438 4-Ethyl-2-iodo-phenol

4-Ethyl-2-iodo-phenol

Cat. No.: B13946438
M. Wt: 248.06 g/mol
InChI Key: MYDGREKRWJNEAD-UHFFFAOYSA-N
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Description

4-Ethyl-2-Iodophenol is an organic compound belonging to the phenol family It consists of a phenol ring substituted with an ethyl group at the fourth position and an iodine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-Iodophenol can be achieved through several methods. One common approach involves the iodination of 4-ethylphenol using iodine and an oxidizing agent such as sodium hypochlorite. The reaction typically occurs under mild conditions, with the iodine substituting the hydrogen atom at the ortho position relative to the hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of 4-Ethyl-2-Iodophenol may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-Iodophenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

    Substitution: Products include various substituted phenols depending on the nucleophile used.

    Oxidation: Products include quinones and other oxidized phenolic compounds.

    Reduction: The major product is 4-ethylphenol.

Scientific Research Applications

4-Ethyl-2-Iodophenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-Iodophenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Ethylphenol: Lacks the iodine atom, making it less reactive in substitution reactions.

    2-Iodophenol: Lacks the ethyl group, affecting its hydrophobicity and binding properties.

    4-Methyl-2-Iodophenol: Similar structure but with a methyl group instead of an ethyl group, influencing its steric and electronic properties.

Uniqueness: 4-Ethyl-2-Iodophenol is unique due to the presence of both the ethyl group and the iodine atom, which confer distinct chemical reactivity and binding characteristics. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H9IO

Molecular Weight

248.06 g/mol

IUPAC Name

4-ethyl-2-iodophenol

InChI

InChI=1S/C8H9IO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3

InChI Key

MYDGREKRWJNEAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)I

Origin of Product

United States

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